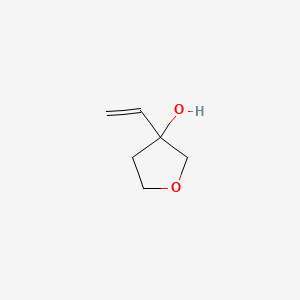

3-Vinyltetrahydrofuran-3-OL

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Vinyltetrahydrofuran-3-OL, also known as VTHF, is a chemical compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. VTHF is a cyclic ether with a vinyl group attached to it, making it a unique and versatile molecule.

Applications De Recherche Scientifique

Synthesis of Substituted Tetrahydrofurans

3-Vinyltetrahydrofuran-3-OL is used in the synthesis of substituted tetrahydrofurans . This process includes nucleophilic substitutions, [3+2]-cycloadditions, oxidative cyclizations, and the ring opening of bicyclic oxanorbornenes . These methods are applied to generate tetrahydrofuran-containing natural products .

Generation of Carbon Structures

The compound is used in the synthesis of carbon structures with sp2 and sp-hybridization of valence electrons . This process is known as radiation carbonization, which is an important aspect of PVDF processing .

Production of Polyvinylidene Fluoride (PVDF)

3-Vinyltetrahydrofuran-3-OL is used in the production of PVDF . PVDF has a set of valuable properties such as high melting point, high mechanical strength even at high temperatures, chemical and radiation resistance, resistance to hydrolysis and ultraviolet radiation, good wear resistance, physiological inertness, very low thermal conductivity, and exceptional resistance to ignition .

Synthesis of Lignan Natural Products

The compound is used in the synthesis of lignan natural products . The relative stereochemistry of the products that come from the activation and reduction of hemiketal is dependent upon the conditions used to carry out the reaction .

Investigation of Polyphenols

3-Vinyltetrahydrofuran-3-OL is used in the investigation of polyphenols . This method has shown to be valuable and robust for evaluating the effect of climate, soil, vine management, cultivars, rootstocks, protocols of elaboration, and the quality control .

Synthesis of Tetrahydrofurans from Readily Available Starting Materials

The compound is used in the synthesis of tetrahydrofurans from readily available starting materials . These reactions generally proceed with high diastereoselectivity that is generally predictable using Woerpel’s model .

Propriétés

IUPAC Name |

3-ethenyloxolan-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-2-6(7)3-4-8-5-6/h2,7H,1,3-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBVNQFXVSWUSFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1(CCOC1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Vinyltetrahydrofuran-3-OL | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(4-(2-((3r,5r,7r)-adamantan-1-yl)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2649771.png)

![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide](/img/structure/B2649781.png)

![(E)-N-[(3,5-Diethyl-1,2-oxazol-4-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2649786.png)

![N-(3,4-dimethoxyphenyl)-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2649788.png)